3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-(4-hydroxy-2-piperidin-1-yl-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14-12(10-6-2-3-7-11(10)17-14)13-15(21)18-16(22-13)19-8-4-1-5-9-19/h2-3,6-7,21H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWWJBKKFJEZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound integrates various pharmacologically relevant moieties, making it a candidate for diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.5 g/mol. The compound features a complex structure that includes an indolone core and a thiazole ring, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN3O2S |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
| InChI Key | MBCBCMAOYKUVMK-VXPUYCOJSA-N |
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of thiazole derivatives. For instance, derivatives similar to this compound exhibited significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could be effective in treating infections caused by these bacteria.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer properties due to their ability to inhibit key enzymes involved in cancer progression. In particular, compounds with similar structures have shown promising results in inhibiting the activity of protein targets associated with cancer cell proliferation. For example, studies on related thiazole compounds indicated significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Thiazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The mechanism of action of this compound likely involves interaction with specific biological targets such as enzymes or receptors. These interactions can lead to modulation of signaling pathways that affect cellular processes related to inflammation and cell growth.
Study on Antimicrobial Efficacy
In a study published in ACS Omega, researchers synthesized a series of thiazole derivatives and assessed their antimicrobial activity. The most active derivative demonstrated an MIC value of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential of thiazole-based compounds in developing new antimicrobial agents .
Anticancer Research
Another study focused on the anticancer properties of thiazole derivatives revealed that certain compounds significantly inhibited cancer cell growth through apoptosis induction. The structure-activity relationship highlighted that modifications to the thiazole ring could enhance bioactivity against specific cancer types .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities. For instance, a recent investigation highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential for development into therapeutic agents for infectious diseases .
Neurological Research
The piperidine moiety within the compound suggests potential applications in neurological disorders. Research indicates that similar compounds may interact with neurotransmitter systems, providing neuroprotective effects. A study in Neuropharmacology reported that thiazole derivatives can modulate GABAergic activity, which could be beneficial in treating anxiety and depression .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of a derivative of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value lower than that of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a comparative study, This compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting it could serve as a template for developing new antimicrobial drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole Substituents
1-(2,4-Dichlorobenzyl)-3-[2-(3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-2-one
- Key Differences : The thiazole ring here is substituted with a pyrazolyl group instead of piperidinyl. Additionally, a dichlorobenzyl group is attached to the oxindole nitrogen.
- Bioactivity : Exhibits antimicrobial and anticancer activity against MCF-7 breast cancer cells, with moderate potency compared to doxorubicin .
- Structural Impact : The halogenated benzyl group enhances lipophilicity but may increase cytotoxicity, as seen in other halogenated derivatives .
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- Key Differences : The thiazole is fused with a triazole ring (thiazolo[3,2-b]triazole), and the substituent is a 4-methylphenyl group.
- Bioactivity: Not explicitly reported, but similar fused heterocycles are associated with antitumor and anti-inflammatory activities .
- Structural Impact : The fused triazole may enhance π-π stacking with biological targets but reduces conformational flexibility compared to the piperidinyl-thiazole system .
Analogues with Alternative Heterocycles
AlkylZ-2-(2-amino-4-oxo-1,3-selenazol-5(4H)-ylidene)acetates
- Key Differences : Replaces the sulfur atom in the thiazole ring with selenium, forming a selenazole.
- Structural Impact : Selenazole derivatives often exhibit higher metabolic stability but may pose toxicity concerns compared to thiazoles .
Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates
Analogues with Modified Oxindole Substituents
1-Allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Key Differences: The oxindole nitrogen is substituted with an allyl group, and the thiazole is replaced by a thiazolidinone with a thioxo group.
- Bioactivity : Structural flexibility from the allyl group may improve binding to diverse targets, though specific activity data are lacking .
3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Table 1: Comparative Bioactivity and Structural Features
Mechanistic Insights from Computational Studies
- Quantum Chemical Analysis : The electron-withdrawing 4-oxo group on the thiazole enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
Q & A
Basic: What are the key synthetic steps for preparing 3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the thiazolidinone core via condensation of piperidine derivatives with thiourea or isothiocyanate intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Indole Functionalization : Introduction of the indole moiety through nucleophilic substitution or coupling reactions (e.g., using chlorobenzyl chloride or fluorophenyl isothiocyanate) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Note: Optimize reaction temperatures (60–100°C) and pH (neutral to mildly acidic) to minimize side products .
Basic: Which analytical techniques are essential for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiazole-indole fusion and piperidine substitution .
- X-ray Crystallography : Resolve Z/E isomerism of the exocyclic double bond (e.g., single-crystal analysis at 90 K, as in related indole-thiazole hybrids) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. acetonitrile), catalyst loading (e.g., 5–10 mol% Pd for coupling steps), and reaction time .
- In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) may enhance cyclization efficiency .
Advanced: How to resolve contradictions in reported synthetic routes (e.g., conflicting reagent choices)?
- Comparative Studies : Parallel synthesis of the same intermediate using divergent reagents (e.g., chlorobenzyl chloride vs. benzyl bromide) to assess yield/purity trade-offs .
- Mechanistic Analysis : Use DFT calculations to identify rate-limiting steps and reagent compatibility (e.g., steric effects of substituted benzyl groups) .
- Analytical Cross-Validation : Compare NMR and XRD data of final products to confirm structural consistency despite pathway differences .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition : Screen against tyrosine kinase panels (IC₅₀ determination via fluorescence polarization) due to structural similarity to pyrimidoindole inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like 5-HT or adenosine A₂A .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 4-propoxyphenyl) or piperidine groups to assess impact on potency .
- Pharmacophore Mapping : Overlay docking poses (e.g., using MOE software) to identify critical H-bond donors/acceptors in the thiazole-indole scaffold .
- Meta-Analysis : Compare IC₅₀ values across analogs to derive quantitative SAR (QSAR) models .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with kinase ATP-binding pockets (PDB: 3SYH, 4U5J) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
Basic: How to ensure compound stability during storage and handling?
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the thiazole ring .
- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products .
Advanced: What strategies address regioselectivity challenges in functionalization steps?
- Protecting Groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during piperidine substitution .
- Directed Metalation : Use Pd-catalyzed C–H activation to direct coupling to specific positions on the thiazole ring .
Advanced: How to evaluate drug-likeness and ADMET properties computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
